molecular formula C21H16Cl2N2O2 B4218431 2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide

2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide

Cat. No.: B4218431
M. Wt: 399.3 g/mol
InChI Key: NCFVMBJWJLFGFJ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide is a synthetic organic compound with the molecular formula C20H14Cl2N2O2 It is characterized by the presence of two chlorine atoms, a benzamide group, and a 4-chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide typically involves the following steps:

    Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Acylation Reaction: The 4-chlorobenzoyl chloride is then reacted with 3-amino-4-methylphenylamine in the presence of a base such as pyridine to form the intermediate 3-[(4-chlorobenzoyl)amino]-4-methylphenylamine.

    Final Coupling: The intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of acids or ketones.

Scientific Research Applications

2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
  • 2-chloro-N-(4-((2-chlorobenzoyl)amino)-3-nitrophenyl)benzamide

Uniqueness

2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide is unique due to its specific substitution pattern and the presence of both 4-chlorobenzoyl and 2-chlorobenzoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c1-13-6-11-16(24-21(27)17-4-2-3-5-18(17)23)12-19(13)25-20(26)14-7-9-15(22)10-8-14/h2-12H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFVMBJWJLFGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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